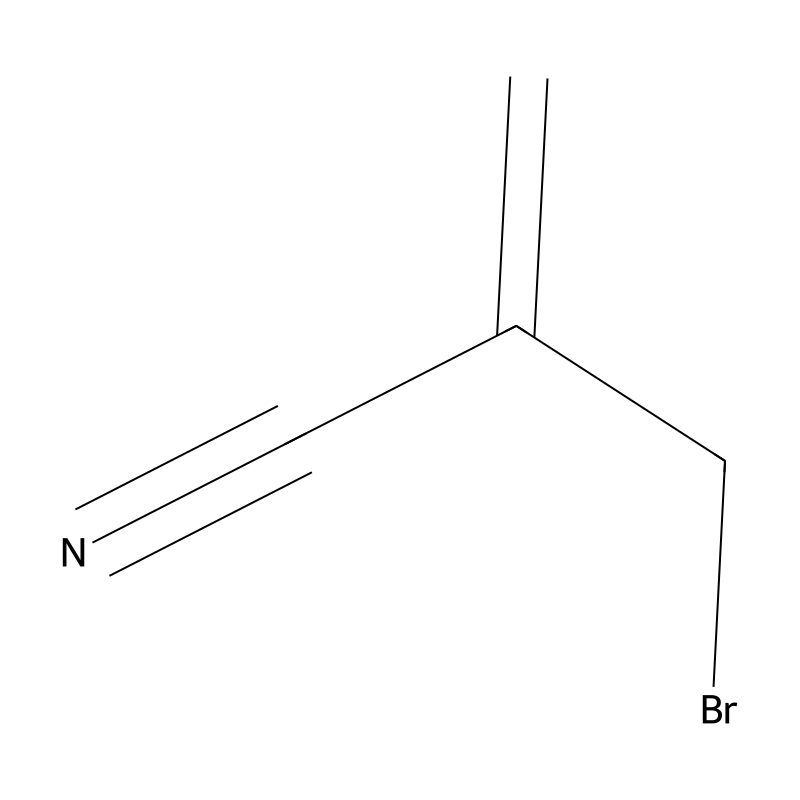

2-(Bromomethyl)prop-2-enenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(Bromomethyl)prop-2-enenitrile, also known as α-(bromomethyl)acrylonitrile, is an organic compound with the chemical formula C₄H₄BrN. It is a liquid at room temperature and can be synthesized through various methods, including the reaction of acrylonitrile with trimethylsilyl bromide followed by elimination of trimethylsilyl chloride []. Characterization of the synthesized compound can be done using techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) for structural confirmation [].

Potential Applications:

While the specific research applications of 2-(bromomethyl)prop-2-enenitrile are limited, its unique structure with a combination of a reactive bromine group and a cyano group suggests potential for exploration in various fields:

- Organic synthesis: The presence of the reactive bromide group makes 2-(bromomethyl)prop-2-enenitrile a potential building block for the synthesis of more complex molecules through nucleophilic substitution reactions. However, further research is needed to explore its specific reactivity and applications in organic synthesis [].

- Medicinal chemistry: The cyano group can be further functionalized to introduce various functionalities, potentially leading to the development of novel drug candidates. However, this area requires significant exploration and biological evaluation to assess its potential and safety [].

2-(Bromomethyl)prop-2-enenitrile, also known as 2-(bromomethyl)acrylonitrile, is an organic compound with the molecular formula C₄H₄BrN. It appears as a colorless to pale yellow liquid and is primarily utilized as an intermediate in organic synthesis. The compound features a bromomethyl group attached to a prop-2-enenitrile moiety, which enhances its versatility in various

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted acrylonitriles.

- Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in new carbon-carbon or carbon-heteroatom bonds.

- Polymerization: The presence of the nitrile group allows for polymerization reactions, contributing to the formation of polyacrylonitriles .

While specific biological activity data for 2-(Bromomethyl)prop-2-enenitrile is limited, compounds containing similar functional groups often exhibit various biological effects. The reactivity of the bromomethyl group may allow for interactions with biological nucleophiles, potentially leading to cytotoxicity or other biological effects. Further studies are necessary to elucidate its specific biological properties.

The synthesis of 2-(Bromomethyl)prop-2-enenitrile typically involves the bromination of allyl cyanide. This reaction is carried out using bromine in a solvent such as carbon tetrachloride or chloroform under controlled low-temperature conditions to manage the exothermic nature of the reaction. In industrial settings, continuous feeding of allyl cyanide and bromine into a reactor is common, followed by purification through distillation or recrystallization .

2-(Bromomethyl)prop-2-enenitrile serves as a valuable intermediate in organic synthesis, particularly in:

- Synthesis of β-Lactams: Reacting derivatives of this compound with azetidin-2-ones under basic conditions can yield bicyclic β-lactam compounds.

- Polymer Chemistry: Its ability to participate in polymerization reactions makes it useful for creating polyacrylonitriles and other polymeric materials.

Several compounds share structural similarities with 2-(Bromomethyl)prop-2-enenitrile, each exhibiting unique properties:

| Compound Name | Structural Feature | Reactivity Characteristics |

|---|---|---|

| 2-(Chloromethyl)prop-2-enenitrile | Chloromethyl group | Similar reactivity but slower reaction kinetics compared to bromine. |

| 2-(Iodomethyl)prop-2-enenitrile | Iodomethyl group | More reactive than the bromomethyl group, leading to faster reactions. |

| 2-(Hydroxymethyl)prop-2-enenitrile | Hydroxymethyl group | Less reactive in nucleophilic substitution but suitable for oxidation reactions. |

Uniqueness: 2-(Bromomethyl)prop-2-enenitrile stands out due to its balanced reactivity profile. The bromomethyl group provides an excellent leaving group for nucleophilic substitution while the nitrile group allows for additional reactivity in polymerization and addition reactions .